Hydrogen Bond Acceptor (HBA) Count: Enhanced Intermolecular Interaction Capacity vs. Phenoxy and Phenyl Analogs
The target compound possesses 6 hydrogen bond acceptors, 1 more than the unsubstituted phenoxy analog (CAS 19725-96-3, HBA=5) and the para-methoxyphenyl analog (CAS 39923-40-5, HBA=5) , and 2 more than the 3-phenyl analog (CAS 2555-24-0, HBA=4) [1]. This additional acceptor arises from the meta-methoxy oxygen on the phenoxy ring, which is absent in the unsubstituted phenoxy and positioned differently (and with different electronic character) in the para-methoxy isomer.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 6 HBA (C17H14O6, MW 314.29, heavy atoms 23) |
| Comparator Or Baseline | Unsubstituted phenoxy (CAS 19725-96-3): 5 HBA (C16H12O5, heavy atoms 21); Para-methoxyphenyl (CAS 39923-40-5): 5 HBA (C17H14O5, heavy atoms 22); 3-Phenyl (CAS 2555-24-0): 4 HBA (C16H12O4, heavy atoms 20) |
| Quantified Difference | +1 HBA vs. phenoxy and para-methoxyphenyl; +2 HBA vs. 3-phenyl; +2 heavy atoms vs. phenoxy; +1 heavy atom vs. para-methoxyphenyl |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) or Chem960 databases |
Why This Matters
Higher HBA count increases the compound's potential for specific hydrogen-bond interactions with biological targets, affecting binding affinity and selectivity profiles in enzyme inhibition or receptor modulation assays.
- [1] Basechem. 4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS 2555-24-0). Computed Properties – H-Bond Donor: 1; H-Bond Acceptor: 4; Rotatable Bond Count: 2. View Source
